1,3-Dihydroxyacetone Oxime
Overview
Description
1,3-Dihydroxyacetone Oxime, also known as 1,3-Dihydroxypropan-2-one oxime, is a chemical compound with the molecular formula C3H7NO3 . It has a molecular weight of 105.09 g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,3-Dihydroxyacetone Oxime includes a hydroxyl group, a carbonyl group, and an oxime group . The InChI code for this compound is 1S/C3H7NO3/c5-1-3(2-6)4-7/h5-6H,1-2H2 .
Chemical Reactions Analysis
1,3-Dihydroxyacetone Oxime can participate in various chemical reactions. For example, it can react with diamminediaquaplatinum (II) to produce zwitterionic diammine (3-hydroxy-2-(oxidoimino)propan-1-olato-κ2 N,O) platinum (II) complexes . More research is needed to fully understand the range of chemical reactions this compound can undergo .
Physical And Chemical Properties Analysis
1,3-Dihydroxyacetone Oxime has a molecular weight of 105.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are both 105.042593085 g/mol . The topological polar surface area of the compound is 73 Ų .
Scientific Research Applications
Electrochemiluminescence Detection
- 1,3-Dihydroxyacetone has been identified as an efficient electrochemiluminescence coreactant for Ru(bpy)32+, greatly surpassing the effectiveness of sodium oxalate. This property allows for sensitive detection of 1,3-Dihydroxyacetone without requiring derivatization, offering significant improvements in sensitivity compared to other methods (Sun et al., 2018).
Microbial Production and Metabolic Engineering
- Research has focused on enhancing the production of 1,3-Dihydroxyacetone through microbial means, specifically by improving glycerol dehydrogenase activity and fermentation processes. This approach is applied in cosmetics, medicine, and food products (Sun et al., 2010).
Cytotoxic Activity in Platinum(II) Complexes
- Novel platinum(II) complexes featuring 1,3-dihydroxyacetone oxime ligands have been synthesized and investigated for their cytotoxic activities against human cancer cell lines. These complexes have shown promising results, with significant activity in medium to low micromolar ranges (Scaffidi-Domianello et al., 2011).
High Throughput Screening for DHA-Producing Bacteria
- A high throughput screening method has been developed for identifying DHA-producing bacteria, significantly improving efficiency in strain operation and reducing production costs in the cosmetic industry, where DHA is a key ingredient in sunless tanning products (Hu & Zheng, 2009).
Coimmobilized Algae-Bacteria Systems for Oxygen Supply
- Studies on coimmobilized algae and bacteria systems have shown effective conversion of glycerol to dihydroxyacetone, highlighting the symbiotic use of oxygen produced by algae for bacterial processes. This approach is significant for continuous production in industrial applications (Adlercreutz et al., 1982).
Metal-Free Oxidation Catalysis
- Nitrogen-containing carbon nanotubes have been used for metal-free catalytic conversion of glycerol into dihydroxyacetone, with pyridine nitrogen groups acting as active sites. This method offers an environmentally friendly and cost-effective alternative for DHA production (Gupta et al., 2017).
Safety And Hazards
Future Directions
The future directions of 1,3-Dihydroxyacetone Oxime research could involve optimizing its metabolic pathway and production process, simplifying its separation and purification routes, and harnessing its peculiar reactivity to address current sustainability challenges encountered in the synthesis of specialty polymers . Further studies could also explore its potential applications in diverse fields .
properties
IUPAC Name |
2-hydroxyiminopropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFQRDUAZRWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659894 | |
Record name | 2-(Hydroxyimino)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxyacetone Oxime | |
CAS RN |
37110-18-2 | |
Record name | 2-(Hydroxyimino)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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